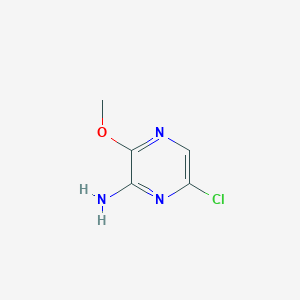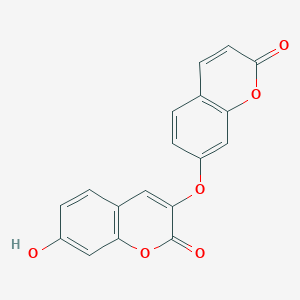![molecular formula C8H10BrN5O B171399 1H-ピラゾロ[3,4-d]ピリミジン-6-アミン, 3-ブロモ-4-(1-メチルエトキシ)- CAS No. 183274-50-2](/img/structure/B171399.png)
1H-ピラゾロ[3,4-d]ピリミジン-6-アミン, 3-ブロモ-4-(1-メチルエトキシ)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom and an isopropoxy group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
科学的研究の応用
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Cancer Research: The compound has shown promising anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2)
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and selectivity
作用機序
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Therefore, inhibiting CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine, under basic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Isopropoxylation: The final step involves the substitution of a hydrogen atom with an isopropoxy group. This can be accomplished using isopropyl alcohol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Isopropoxylation: Isopropyl alcohol and potassium carbonate.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Substituted Derivatives: Products with various substituents replacing the bromine atom.
Oxidized or Reduced Forms: Products formed through oxidation or reduction reactions.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Kinase Inhibitors: Other kinase inhibitors with different scaffolds but similar biological activities, such as imatinib and gefitinib
Uniqueness
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and isopropoxy group enhances its binding affinity and selectivity towards certain kinases, making it a valuable compound for targeted cancer therapy .
特性
IUPAC Name |
3-bromo-4-propan-2-yloxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5O/c1-3(2)15-7-4-5(9)13-14-6(4)11-8(10)12-7/h3H,1-2H3,(H3,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSAHLTXAATJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC2=NNC(=C21)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415914 |
Source


|
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183274-50-2 |
Source


|
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is there interest in modifying the sugar conformation of nucleosides like those derived from 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine?
A: Natural nucleosides, the building blocks of DNA and RNA, exhibit flexibility in their sugar conformation, primarily adopting either a North (N) or South (S) conformation. This conformational equilibrium influences the overall structure and stability of nucleic acids. Introducing modifications, such as the 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl moiety, can significantly alter this equilibrium. The research demonstrates that incorporating 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine into a nucleoside structure with this modified sugar results in a strong preference for the N conformation both in solution and solid state [, ]. This rigid conformation can impact how the modified nucleoside interacts with other molecules, including its potential to bind to target DNA or RNA sequences with altered affinity and specificity.
Q2: How does the structure of 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine lend itself to nucleoside synthesis?
A: The structure of 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is particularly well-suited for nucleoside synthesis due to the presence of the 6-amino group. This group serves as the primary site for glycosylation, the reaction in which a sugar moiety is attached to the base. In the research presented, this compound reacts with a specifically protected arabinose sugar bromide (3,5-di-O-benzoyl-2-deoxy-2-fluoro-R-D-arabinofuranosyl bromide) [, ]. The bromine atom at position 3 on the pyrazolopyrimidine ring provides a handle for further modifications, potentially enabling the tuning of the nucleoside's properties for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)



